

physical and chemical characteristics of digallic acid

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Compound of Interest

Compound Name: *Digallic Acid*

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An In-depth Technical Guide on the Physical and Chemical Characteristics of **Digallic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digallic acid, a polyphenolic compound, is a depside formed from two gallic acid units. It is found in various plants, including *Pistacia lentiscus*, and is a component of tannic acid.[1] As a member of the gallotannin family, **digallic acid** exhibits notable biological activities, including antioxidant and enzyme-inhibiting properties.[2][3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of **digallic acid**, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant experimental workflows and biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of **digallic acid** are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

Property	Value	Reference
IUPAC Name	3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid	[1][4]
Synonyms	m-Digallic acid, Gallic acid 3-monogallate, m-Galloylgallic acid	[4][5]
Molecular Formula	C ₁₄ H ₁₀ O ₉	[1][4]
Molecular Weight	322.22 g/mol	[4][6]
Melting Point	267-269 °C[7]; Decomposes at 280 °C[5]	[5][7][8]
Boiling Point	727.80 °C (estimated)	[8]
Water Solubility	0.5 g/L at 25 °C[7]; Soluble in 1900 parts water at 25 °C[5]	[5][7]
Solubility in Organic Solvents	Soluble in DMSO, methanol[7], ethanol, acetone; Sparingly soluble in ether, glacial acetic acid[5]	[5][7]
pKa	4.11 ± 0.10 (Predicted)	[7]
logP (o/w)	1.352[6]; 1.970 (estimated)[8]	[6][8]
Appearance	Solid[7]; Hydrated needles from alcohol + water[5]	[5][7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **digallic acid**. The following table summarizes key spectroscopic data. Due to the structural similarity, data for gallic acid is also included for comparative purposes.

Spectroscopic Technique	Characteristic Peaks/Features for Digallic Acid and its Precursor, Gallic Acid
^1H NMR	For gallic acid, a singlet proton signal is observed around δ 7.14 ppm in D_2O , representing the two equivalent aromatic protons. [9]
^{13}C NMR	For gallic acid, characteristic chemical shifts are observed at approximately δ = 110.55, 122.27, 139.82, 147.25, and 169.3 ppm. [9]
FT-IR	The infrared spectrum of gallic acid shows a stretch vibration for O-H groups. A C=C stretching vibration for the alkene group in the aromatic ring is observed around 1636 cm^{-1} .
UV-Vis	In an aqueous solution, gallic acid exhibits absorbance maxima at approximately 215 nm and 265 nm. The maximum absorbance can vary depending on the pH. [10]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **digallic acid** are provided below. These protocols serve as a starting point for laboratory work.

Synthesis of Digallic Acid (Biological Method)

A biological synthesis of m-**digallic acid** can be achieved using the enzyme tannase, which hydrolyzes gallotannins.[\[1\]](#)

Objective: To synthesize **digallic acid** from tannic acid using tannase.

Materials:

- Tannic acid
- Tannase (e.g., from *Aspergillus oryzae*)

- Citrate-phosphate buffer (pH 5.0)
- Ethyl acetate
- Sodium bicarbonate solution (5%)
- Anhydrous sodium sulfate
- Rotary evaporator
- Chromatography column (Silica gel)
- Hexane and Ethyl acetate for column chromatography

Procedure:

- Dissolve a known quantity of tannic acid in the citrate-phosphate buffer.
- Add tannase to the solution and incubate at a suitable temperature (e.g., 40°C) with gentle stirring for a specified period (e.g., 24 hours).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, terminate it by heating the mixture to denature the enzyme.
- Extract the aqueous phase with ethyl acetate multiple times.
- Combine the organic phases and wash with a 5% sodium bicarbonate solution to remove any unreacted gallic acid.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by column chromatography on silica gel using a hexane:ethyl acetate solvent system to obtain pure **digallic acid**.[\[11\]](#)

RP-HPLC Method for the Analysis of Digallic Acid

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of **digallic acid**.

Objective: To quantify the concentration of **digallic acid** in a sample.

Instrumentation and Materials:

- HPLC system with a UV or Photodiode Array (PDA) detector
- C18 column (e.g., 150 x 4.6 mm, 3.5 μ m)[12]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile (ACN)[12]
- **Digallic acid** standard
- Methanol (for sample and standard preparation)
- 0.45 μ m syringe filters

Chromatographic Conditions:

- Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid and acetonitrile (e.g., 70:30 v/v).[12] The gradient can be optimized as needed.
- Flow Rate: 1.0 mL/min[12]
- Detection Wavelength: 275 nm[12]
- Column Temperature: Ambient
- Injection Volume: 20 μ L

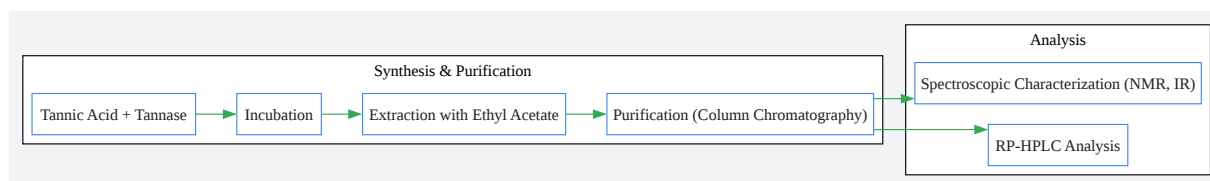
Procedure:

- Standard Preparation: Prepare a stock solution of **digallic acid** in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 5 to 50 μ g/mL).

- **Sample Preparation:** Dissolve the sample containing **digallic acid** in methanol. Filter the solution through a 0.45 μm syringe filter before injection.
- **Analysis:** Inject the standards and samples into the HPLC system.
- **Quantification:** Construct a calibration curve by plotting the peak area of the **digallic acid** standard against its concentration. Determine the concentration of **digallic acid** in the sample by comparing its peak area to the calibration curve.

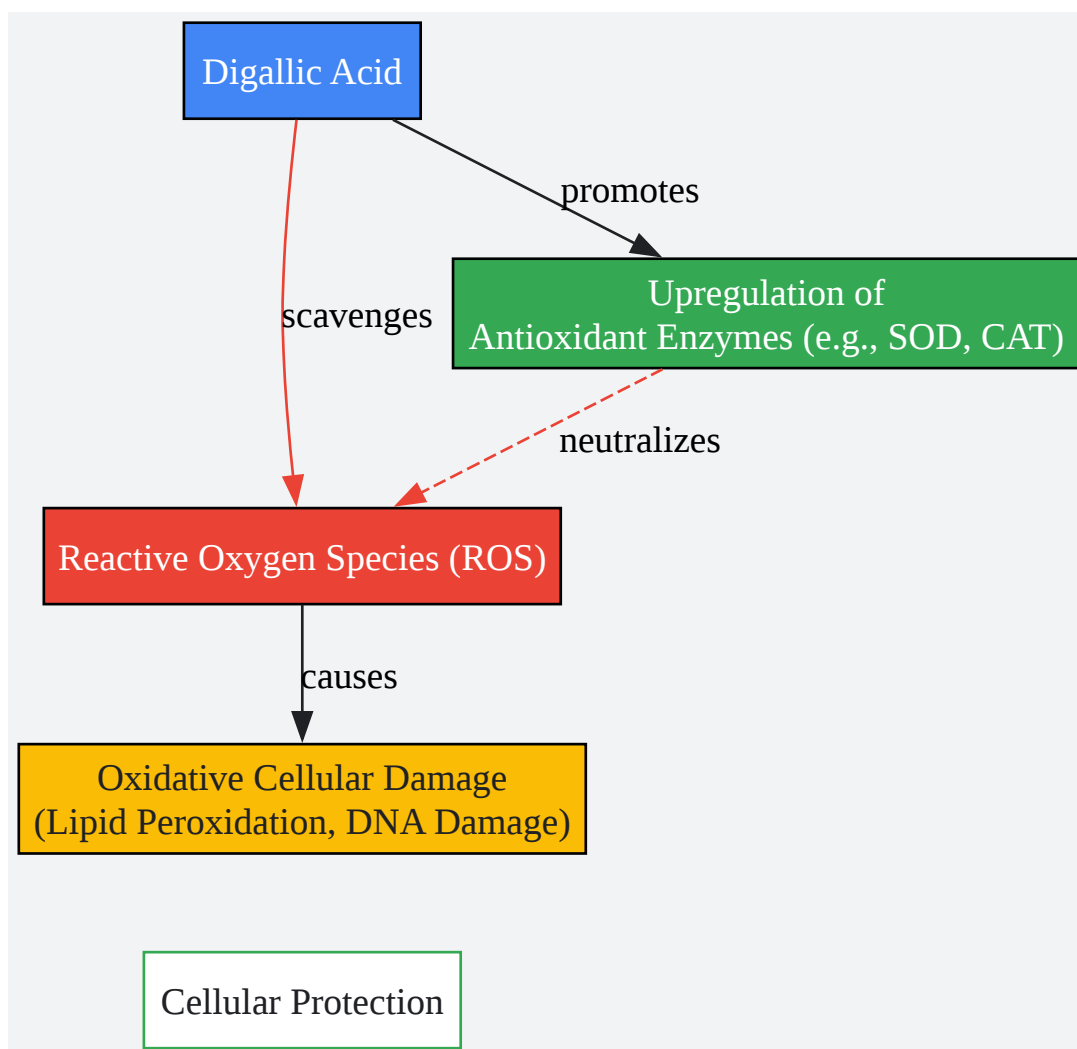
Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway associated with the biological activity of **digallic acid**.



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Caption: A general experimental workflow for the synthesis and analysis of **digallic acid**.



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Caption: Antioxidant mechanism of **digallic acid**, involving ROS scavenging and enzyme upregulation.

Biological Activities and Signaling Pathways

Digallic acid, like many polyphenolic compounds, demonstrates a range of biological activities. Its antioxidant properties are significant, contributing to cytoprotective effects.[2] This is achieved through the direct scavenging of reactive oxygen species (ROS) and potentially by upregulating endogenous antioxidant enzymes. **Digallic acid** has also been shown to inhibit certain enzymes, such as reverse transcriptases.[2] Its precursor, gallic acid, is known to be involved in various signaling pathways that regulate inflammation, apoptosis, and cellular metabolism.[13] For instance, gallic acid can influence the NF-κB signaling pathway, which is a

key regulator of inflammatory responses.[14] The antioxidant and enzyme-inhibiting activities of **digallic acid** make it a compound of interest for further investigation in drug development and nutritional science.

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